Jak-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28F2N6O3 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

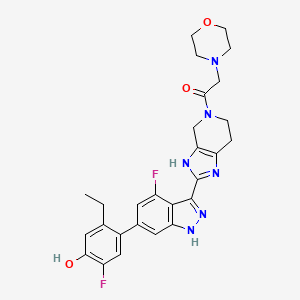

1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-morpholin-4-ylethanone |

InChI |

InChI=1S/C27H28F2N6O3/c1-2-15-11-23(36)18(28)12-17(15)16-9-19(29)25-21(10-16)32-33-26(25)27-30-20-3-4-35(13-22(20)31-27)24(37)14-34-5-7-38-8-6-34/h9-12,36H,2-8,13-14H2,1H3,(H,30,31)(H,32,33) |

InChI Key |

DCLOOOMTPFZCDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOCC6)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Representative JAK Inhibitor: Ruxolitinib

Disclaimer: Initial searches for a specific Janus kinase (JAK) inhibitor named "Jak-IN-18" did not yield any specific results. Therefore, this guide utilizes Ruxolitinib (also known as INCB018424) , a well-characterized and clinically approved JAK inhibitor, as a representative example to fulfill the user's request for a detailed technical overview. The data and methodologies presented here are specific to Ruxolitinib and are intended to serve as a comprehensive illustration of the mechanism of action for a potent JAK inhibitor.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a variety of cytokines, interferons, and growth factors.[1] This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases are associated with the intracellular domains of cytokine receptors.[4]

The canonical JAK-STAT signaling cascade is initiated when a ligand binds to its corresponding receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[1] The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors, modulating the expression of target genes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.

Ruxolitinib: A Potent and Selective JAK1/2 Inhibitor

Ruxolitinib (formerly INCB018424) is a first-in-class, orally bioavailable small molecule inhibitor of JAK1 and JAK2. It was the first JAK inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2011. Ruxolitinib exhibits potent and selective inhibitory activity against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.

Quantitative Analysis of Ruxolitinib's Inhibitory Activity

The inhibitory potency of Ruxolitinib has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: In Vitro Kinase Inhibitory Activity of Ruxolitinib

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| JAK1 | 3.3 | Cell-free assay | |

| JAK2 | 2.8 | Cell-free assay | |

| JAK3 | 428 | Cell-free assay | |

| TYK2 | 19 | Cell-free assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Ruxolitinib

| Cell Line/Assay | EC50/IC50 (nM) | Measurement | Reference |

| HEL (Human Erythroleukemia) | 186 | Inhibition of cell growth | |

| Ba/F3-EpoR-JAK2V617F | - | Induction of apoptosis | |

| IL-6 induced STAT3 phosphorylation | 281 | Inhibition of signaling in whole blood | |

| Erythroid progenitors (Polycythemia Vera) | 223 | Inhibition of proliferation | |

| Erythroid progenitors (Normal donors) | 407 | Inhibition of proliferation | |

| Erythroid colony formation | 67 | Inhibition of colony formation |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.

Visualizing the Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The canonical JAK-STAT signaling pathway.

Caption: Ruxolitinib's competitive inhibition of the JAK ATP-binding site.

Caption: Workflow for a cell-based STAT phosphorylation assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against purified JAK enzymes.

Methodology:

-

Enzyme Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate format. Each well contains the respective recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a peptide substrate, and adenosine triphosphate (ATP).

-

Compound Addition: Ruxolitinib, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the wells at a range of concentrations. Control wells receive only the solvent.

-

Incubation: The reaction mixture is incubated for a specified period, typically 1 hour, at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: The extent of substrate phosphorylation is measured. This is often done using methods like fluorescence resonance energy transfer (FRET), luminescence-based ATP detection (e.g., Kinase-Glo®), or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: The signal from each well is measured, and the percentage of inhibition for each Ruxolitinib concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of Ruxolitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells or specific cancer cell lines) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Ruxolitinib for a defined period (e.g., 2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., Interleukin-6 for STAT3 phosphorylation) for a short duration (e.g., 15 minutes) to induce JAK-STAT signaling.

-

Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified. The ratio of pSTAT to total STAT is calculated for each condition, and the IC50 value for the inhibition of STAT phosphorylation is determined.

Cell Proliferation Assay

Objective: To evaluate the effect of Ruxolitinib on the proliferation of cancer cell lines that are dependent on JAK-STAT signaling.

Methodology:

-

Cell Seeding: Cells, such as the human erythroleukemia cell line HEL which harbors a JAK2V617F mutation, are seeded into 96-well plates at a predetermined density.

-

Compound Addition: Ruxolitinib is added to the wells at a range of concentrations.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a variety of methods, such as:

-

ATP Determination: The amount of ATP, which correlates with the number of viable cells, is measured using a luciferase-based reagent like CellTiter-Glo®.

-

Metabolic Assays: Assays like the MTT or WST-1 assay, which measure the metabolic activity of viable cells, can be used.

-

Direct Cell Counting: Viable cells can be counted using a hemocytometer with trypan blue exclusion or an automated cell counter.

-

-

Data Analysis: The cell viability data is normalized to the untreated control, and the EC50 or IC50 value for the inhibition of cell proliferation is calculated from the dose-response curve.

Conclusion

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2 that effectively blocks the JAK-STAT signaling pathway. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of JAK1 and JAK2, thereby preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription involved in inflammation and cellular proliferation. The in vitro and cellular activities of Ruxolitinib have been extensively characterized through a variety of assays, providing a clear understanding of its molecular mechanism and a strong rationale for its clinical use in the treatment of myeloproliferative neoplasms and other diseases driven by dysregulated JAK-STAT signaling. The experimental protocols outlined in this guide represent standard methodologies for the preclinical evaluation of JAK inhibitors.

References

The Discovery and Synthesis of Jak-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Jak-IN-18, a potent Janus kinase (JAK) inhibitor. The information is compiled from publicly available patent literature and chemical supplier data, offering insights into its chemical properties, synthesis, and biological activity.

Introduction to this compound

This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes. It is identified as compound 1 in patent WO2018204238A1 . The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. This compound has been investigated for its potential therapeutic applications in ocular, skin, and respiratory diseases.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₂₇H₂₈F₂N₆O₃ |

| Molecular Weight | 522.55 g/mol |

| IUPAC Name | (S)-1-(3-(3-((3-fluoro-4-(1H-pyrazol-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one |

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for cytokine and growth factor signaling. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and inflammation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Discovery and Biological Activity of this compound

The discovery of this compound is detailed in patent WO2018204238A1. The patent describes the synthesis and biological evaluation of a series of pyrazolopyrimidine derivatives as potent JAK inhibitors.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against JAK family kinases was evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | Data not publicly available |

| JAK2 | Data not publicly available |

| JAK3 | Data not publicly available |

| TYK2 | Data not publicly available |

Note: Specific IC50 values for this compound are not disclosed in the public domain. The table serves as a template for data that would be generated during preclinical characterization.

Synthesis of this compound

The synthesis of this compound, as described in patent WO2018204238A1, is a multi-step process. The key steps involve the construction of the pyrazolopyrimidine core, followed by the introduction of the side chains. A generalized synthetic scheme is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Exemplary)

The following is a representative, multi-step synthesis based on the general procedures outlined in patent WO2018204238A1 for analogous compounds.

Step 1: Synthesis of Intermediate C

-

To a solution of Starting Material A in a suitable solvent (e.g., DMF), add Starting Material B and a base (e.g., K₂CO₃).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Intermediate C.

Step 2: Synthesis of Intermediate D (Pyrazolopyrimidine core)

-

Dissolve Intermediate C in a suitable solvent (e.g., ethanol) and add a reagent for cyclization (e.g., formamidine acetate).

-

Reflux the reaction mixture for a specified time (e.g., 6 hours).

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to yield Intermediate D.

Step 3: Synthesis of Intermediate E

-

To a solution of Intermediate D in a suitable solvent (e.g., dichloromethane), add a reagent for the introduction of the phenylamino side chain (e.g., 3-fluoro-4-(1H-pyrazol-1-yl)aniline) and a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).

-

Stir the reaction at room temperature for a specified time (e.g., 16 hours).

-

Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove impurities.

-

Dry the organic layer, concentrate, and purify by chromatography to afford Intermediate E.

Step 4: Synthesis of this compound (Final Product)

-

Dissolve Intermediate E in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add acryloyl chloride and a base (e.g., triethylamine) dropwise.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final product, this compound.

Experimental Protocols for Biological Evaluation

The biological activity of this compound would be characterized using a series of in vitro assays to determine its potency and selectivity.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

This compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase assay buffer.

-

Kinase Reaction Setup: In a microplate, add the kinase, substrate, and the diluted this compound or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or ATP consumed).

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins in a cellular context, providing a measure of the compound's functional activity on the signaling pathway.

Materials:

-

A cell line that expresses the target JAKs and STATs (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cytokine to stimulate the pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

-

This compound

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated anti-pSTAT antibodies

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.

-

Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of a STAT protein.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody in individual cells.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound is a potent Janus kinase inhibitor with a pyrazolopyrimidine scaffold. The information presented in this guide, derived from patent literature, provides a foundational understanding of its discovery, synthesis, and the experimental methodologies used for its characterization. Further preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on JAK inhibitors.

Unraveling the Target Profile of Jak-IN-18: A Technical Guide

For Immediate Release

[City, State] – [Date] – Jak-IN-18, a potent Janus kinase (JAK) inhibitor, has been identified as a significant tool for research in inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the biological target of this compound, its inhibitory profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Core Biological Target: Janus Kinase Family

This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising four members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling pathways that are crucial for immune function, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of diseases, making JAK inhibitors a compelling class of therapeutic agents.

The mechanism of action for most JAK inhibitors involves competitive binding to the ATP-binding site within the kinase domain of the JAK proteins. This inhibition prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade initiated by cytokine receptor activation.

Quantitative Inhibitory Profile of this compound

This compound, also referred to as "Compound 1" in patent literature (WO2018204238A1), demonstrates potent inhibitory activity against multiple members of the JAK family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2 in a biochemical assay.

| Target Kinase | IC50 (nM) |

| JAK1 | 1.1 |

| JAK2 | 2.8 |

| JAK3 | 19 |

| TYK2 | 4.6 |

Data sourced from patent WO2018204238A1. The potency is categorized based on the following scale: < 10 nM (+++), 10-100 nM (++), and 100-1000 nM (+).

As the data indicates, this compound is a potent pan-JAK inhibitor with the highest affinity for JAK1, followed closely by JAK2 and TYK2. Its activity against JAK3 is also significant, albeit at a slightly higher concentration.

Signaling Pathway and Mechanism of Inhibition

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. This compound intervenes at the initial step of this cascade by inhibiting the catalytic activity of the JAKs.

Experimental Protocols

The characterization of this compound's inhibitory activity was performed using established biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against the catalytic activity of purified JAK enzymes.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP.

-

A suitable peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate).

-

Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).

-

Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

This compound, serially diluted.

-

384-well assay plates.

-

-

Procedure:

-

The JAK enzyme, peptide substrate, and this compound at various concentrations are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection reagents (Europium-labeled antibody and APC-streptavidin) are added.

-

After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

-

Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology: An in-cell Western or a flow cytometry-based assay can be utilized.

-

Reagents and Materials:

-

A human cell line responsive to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3 stimulation).

-

Appropriate cell culture medium and supplements.

-

Cytokine for stimulation (e.g., recombinant human GM-CSF).

-

This compound, serially diluted.

-

Fixing and permeabilization buffers.

-

Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.

-

Fluorescently labeled secondary antibodies.

-

96-well plates.

-

An imaging system or flow cytometer for detection.

-

-

Procedure:

-

Cells are seeded in 96-well plates and serum-starved to reduce basal signaling.

-

The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

The cells are then stimulated with a specific cytokine to induce JAK-STAT signaling.

-

Following stimulation, the cells are fixed and permeabilized.

-

The cells are incubated with primary antibodies against p-STAT and total STAT.

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies.

-

The fluorescence intensity is measured using an appropriate detection instrument.

-

-

Data Analysis: The ratio of the p-STAT signal to the total STAT signal is calculated to normalize for cell number. The IC50 values are determined by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent, pan-Janus kinase inhibitor with high affinity for JAK1, JAK2, and TYK2, and significant activity against JAK3. Its ability to effectively block the JAK-STAT signaling pathway makes it a valuable research tool for investigating the roles of these kinases in various physiological and pathological processes. The provided quantitative data and experimental protocols offer a comprehensive resource for scientists working in the fields of immunology, oncology, and drug discovery. Further investigation into the in vivo efficacy and selectivity of this compound is warranted to fully elucidate its therapeutic potential.

Jak-IN-18: A Technical Guide to its Inhibition of the JAK/STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Jak-IN-18, a potent inhibitor of the Janus kinase (JAK) family, and its role in the modulation of the JAK/STAT signaling pathway. This document details its mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization.

Introduction to the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, differentiation, and apoptosis.[1] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[3]

The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity.[4] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[5] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STAT proteins, recruited from the cytoplasm, are then themselves phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor targeting the Janus kinase family.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₇H₂₈F₂N₆O₃ |

| Molecular Weight | 522.55 g/mol |

| CAS Number | 2247925-32-0 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK enzymes. By binding to the ATP-binding pocket of the kinase domain of JAKs, it prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and downstream STAT proteins. This blockade of the phosphorylation cascade effectively abrogates the signal transduction from the cell surface to the nucleus, leading to the inhibition of the expression of inflammatory and proliferative genes.

Quantitative Data

The inhibitory activity of a compound identified as "small molecule 18," which is believed to be closely related or identical to this compound, has been characterized in biochemical assays. This compound demonstrates potent and selective inhibition of JAK1 and TYK2.

| Target | IC₅₀ (nM) | Selectivity |

| JAK1 | 39 | - |

| TYK2 | 21 | - |

| JAK2 | >10-fold vs JAK1/TYK2 | >10-fold |

| JAK3 | >10-fold vs JAK1/TYK2 | >10-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a substrate peptide by a specific JAK isoform in the presence of an inhibitor.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate (e.g., Biotin-poly-GT)

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound, recombinant JAK enzyme, and biotinylated peptide substrate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.

-

Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF plate reader, measuring the fluorescence at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665/620) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of STAT Phosphorylation

This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6)

-

Cell culture medium and supplements

-

Cytokine (e.g., recombinant human IL-6)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of this compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phosphorylated STAT (p-STAT). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to normalize the data.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cells, particularly those dependent on JAK/STAT signaling.

Materials:

-

Cell line (e.g., a cytokine-dependent cell line)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well opaque-walled microplates (for luminescent or fluorescent assays) or clear plates (for colorimetric assays)

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified in the reagent protocol to allow for signal development.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a potent inhibitor of the JAK/STAT signaling pathway, with notable selectivity for JAK1 and TYK2. Its ability to effectively block this critical inflammatory and proliferative pathway makes it a valuable tool for research and a potential candidate for further drug development in the context of autoimmune diseases, inflammatory conditions, and certain cancers. The experimental protocols provided herein offer a framework for the comprehensive evaluation of this compound and other novel JAK inhibitors.

References

An In-Depth Technical Guide to JAK Inhibitors in Dermatological and Ophthalmological Research

A Note on the Specific Compound "Jak-IN-18" : Extensive searches of scientific literature and chemical databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal research code, a novel compound not yet publicly disclosed, or a typographical error. This guide will therefore focus on the broader class of Janus kinase (JAK) inhibitors, providing a comprehensive technical overview of their mechanism of action and application in dermatology and ophthalmology, with a focus on well-characterized examples.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinase inhibitors, also known as jakinibs, are a class of small molecule drugs that target the Janus kinase family of intracellular, non-receptor tyrosine kinases.[1] This family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, a primary conduit for signal transduction for a wide variety of cytokines, interferons, and growth factors that are pivotal in immunity, cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting one or more JAK enzymes, these drugs can modulate the inflammatory and immune responses that underpin numerous dermatological and ophthalmological diseases.[5]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of target genes. The canonical pathway proceeds as follows:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces a conformational change, leading to the dimerization of receptor subunits.

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of the signaling cascade. This blockade of JAK activity effectively dampens the downstream inflammatory and immune responses mediated by the pathway.

References

- 1. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cusabio.com [cusabio.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Architecture of Jak-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-18, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a significant molecule in the landscape of targeted therapies. This technical guide provides an in-depth exploration of the chemical structure of this compound, its mechanism of action, and the experimental protocols crucial for its synthesis and evaluation. With a focus on quantitative data and detailed methodologies, this document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics targeting the JAK-STAT signaling pathway.

Chemical Structure and Properties

This compound, identified by the CAS number 2247925-32-0, possesses the molecular formula C₂₇H₂₈F₂N₆O₃ and a molecular weight of 522.55 g/mol .[1] The structural elucidation of this compound reveals a complex heterocyclic scaffold, a hallmark of many kinase inhibitors designed for high potency and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2247925-32-0 | [1] |

| Molecular Formula | C₂₇H₂₈F₂N₆O₃ | [1] |

| Molecular Weight | 522.55 g/mol | [1] |

| Appearance | Solid | [1] |

While the definitive IUPAC name and a 2D chemical structure diagram for this compound are not publicly available in widespread chemical databases, its identity is linked to "compound 1" within patent WO2018204238A1. Accessing this patent is crucial for the definitive structural representation and nomenclature.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinases, a family of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are pivotal in mediating the signaling of numerous cytokines and growth factors that are integral to immune response and cellular proliferation.

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting the catalytic activity of JAKs, this compound effectively blocks this signaling cascade, thereby downregulating the inflammatory and proliferative responses driven by cytokines.

Quantitative Analysis of JAK Inhibition

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%. While specific IC₅₀ values for this compound against JAK1, JAK2, JAK3, and TYK2 are not yet publicly available, the discovery of potent and selective JAK inhibitors is a key objective in drug development. For instance, other small molecules have demonstrated varying degrees of selectivity, with some exhibiting pan-JAK inhibition while others show preference for specific family members. The determination of these values is critical for understanding the therapeutic window and potential off-target effects of this compound.

Table 2: Hypothetical IC₅₀ Values for this compound (for illustrative purposes)

| Kinase | IC₅₀ (nM) |

| JAK1 | Data not available |

| JAK2 | Data not available |

| JAK3 | Data not available |

| TYK2 | Data not available |

Experimental Protocols

The synthesis and biological evaluation of this compound involve a series of well-defined experimental protocols. The following sections outline the general methodologies employed in the development of similar pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

Synthesis of the Core Scaffold

The synthesis of the pyrrolo[2,3-d]pyrimidine core, a common structural motif in many JAK inhibitors, typically involves a multi-step reaction sequence. A generalized workflow is presented below. The specific reagents and reaction conditions for the synthesis of this compound would be detailed in the relevant patent literature (WO2018204238A1).

Biochemical Kinase Inhibition Assay

To determine the IC₅₀ values of this compound against the different JAK isoforms, a biochemical kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound (serially diluted in DMSO).

-

Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for colorimetric or chemiluminescent detection).

-

384-well microplates.

-

-

Procedure: a. Add the assay buffer to the wells of a microplate. b. Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Add the JAK enzyme to each well. d. Pre-incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. f. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). g. Stop the reaction by adding a stop solution (e.g., EDTA). h. Add the detection reagents and measure the signal using a microplate reader.

-

Data Analysis: a. The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls. b. The percentage of inhibition is calculated for each concentration of this compound. c. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Cellular Assay for STAT Phosphorylation

To assess the activity of this compound in a cellular context, an assay measuring the inhibition of cytokine-induced STAT phosphorylation is performed. This assay provides a more physiologically relevant measure of the compound's efficacy.

Protocol:

-

Cell Culture:

-

Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).

-

Culture the cells in appropriate media and conditions.

-

-

Procedure: a. Seed the cells into a 96-well plate. b. Pre-treat the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 activation, IL-2 for JAK1/3 activation) for a short period (e.g., 15-30 minutes). d. Fix and permeabilize the cells. e. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3). f. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

-

Data Analysis: a. The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. b. The percentage of inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated, vehicle-treated control. c. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising small molecule inhibitor with the potential to modulate the JAK-STAT signaling pathway. This technical guide has provided a foundational understanding of its chemical properties, mechanism of action, and the key experimental methodologies required for its characterization. Further investigation, particularly the detailed analysis of the information contained within patent WO2018204238A1, will be instrumental in fully elucidating the chemical structure and biological activity profile of this compound, thereby paving the way for its potential development as a therapeutic agent for a range of inflammatory and proliferative diseases.

References

Methodological & Application

Application Notes and Protocols: Jak-IN-18 In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3][4][5] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs significant therapeutic targets. Jak-IN-18 is a potent inhibitor of the JAK family, and in vitro kinase assays are essential for quantifying its inhibitory activity and determining its selectivity. These assays provide a direct and quantitative method to measure the efficacy of potential inhibitors like this compound by assessing their ability to block the phosphorylation of a substrate by a specific JAK enzyme.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a direct mechanism to translate an extracellular signal into a transcriptional response. The process begins when a cytokine binds to its specific cell-surface receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other in a process called trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.

Quantitative Data: Inhibitory Activity of this compound

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. The table below presents representative IC50 values for this compound against members of the JAK family. These values are crucial for understanding the inhibitor's potency and selectivity profile.

| Target Kinase | Representative IC50 (nM) |

| JAK1 | Value to be determined |

| JAK2 | Value to be determined |

| JAK3 | Value to be determined |

| TYK2 | Value to be determined |

| Note: The IC50 values should be experimentally determined using the protocol outlined below. The table serves as a template for data presentation. |

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a framework for determining the IC50 of this compound against a specific JAK family member using a generic in vitro kinase assay format. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P]ATP) into a substrate or fluorescence-based assays.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by a recombinant JAK enzyme. The inhibitory effect of this compound is quantified by its ability to reduce this phosphorylation event in a dose-dependent manner.

Materials and Reagents:

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, or TYK2.

-

Inhibitor: this compound (CAS: 2247925-32-0), dissolved in DMSO to create a stock solution.

-

Substrate: Suitable peptide or protein substrate for the specific JAK kinase (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

-

ATP: Adenosine 5'-triphosphate, potentially including a radiolabeled tracer like [γ-³²P]ATP for radiometric assays.

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity.

-

Microplates: 96-well or 384-well plates suitable for the chosen detection method.

-

Detection Reagents: Dependent on the assay format (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies and fluorescent reagents for fluorescence-based assays).

-

Vehicle Control: DMSO.

Experimental Workflow:

Step-by-Step Procedure:

-

Inhibitor Preparation:

-

Prepare a serial dilution series of this compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Include wells with DMSO only as a vehicle control (100% activity) and wells without the kinase enzyme as a background control (0% activity).

-

-

Kinase Reaction Setup:

-

Into the wells of a microplate, add a small volume (e.g., 2-5 µL) of the serially diluted this compound or DMSO vehicle control.

-

Add the recombinant JAK enzyme, prepared in kinase assay buffer, to each well.

-

Allow a short pre-incubation period (e.g., 10-20 minutes) at room temperature to permit the inhibitor to bind to the kinase.

-

-

Reaction Initiation and Incubation:

-

Initiate the phosphorylation reaction by adding a master mix containing the substrate and ATP to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

Detection and Measurement:

-

Terminate the reaction (e.g., by adding EDTA).

-

Measure the amount of phosphorylated substrate according to the chosen detection method.

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Add the detection reagents as per the manufacturer's instructions and measure the signal (e.g., fluorescence intensity or time-resolved fluorescence resonance energy transfer - TR-FRET) on a compatible plate reader.

-

-

Data Analysis

-

Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of kinase activity inhibited relative to the vehicle (DMSO) control after subtracting the background signal.

-

Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

-

Conclusion: This protocol provides a comprehensive framework for characterizing the inhibitory activity of this compound against JAK family kinases. By accurately determining the IC50 values, researchers can quantify the compound's potency and selectivity, which are critical parameters in the drug discovery and development process for novel immunomodulatory and anti-inflammatory therapeutics.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Cell-Based Assay for Jak-IN-18, a Novel JAK Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[2][4] Consequently, JAK inhibitors have emerged as a promising class of therapeutic agents. Jak-IN-18 is a novel, potent, and selective inhibitor of the JAK family. This application note provides a detailed protocol for a cell-based assay to determine the potency and selectivity of this compound by measuring its effect on STAT5 phosphorylation.

The assay utilizes a cellular system where the JAK-STAT pathway is activated by a specific cytokine, leading to the phosphorylation of STAT5. The inhibitory effect of this compound is quantified by measuring the reduction in phosphorylated STAT5 (pSTAT5) levels. This method provides a physiologically relevant assessment of the compound's activity within a cellular context.

Principle of the Assay

This assay is based on the principle of in-cell western analysis, which allows for the quantitative measurement of protein levels and post-translational modifications directly in fixed cells in a microplate format. Cells are seeded in a 96-well plate and treated with a serial dilution of this compound. Subsequently, the JAK-STAT pathway is stimulated with a cytokine to induce STAT5 phosphorylation. The cells are then fixed, permeabilized, and incubated with primary antibodies specific for total STAT5 and phosphorylated STAT5 (pSTAT5). Detection is achieved using fluorescently labeled secondary antibodies. The fluorescence intensity is proportional to the amount of target protein, and the ratio of pSTAT5 to total STAT5 is used to determine the inhibitory activity of this compound.

Required Materials

-

Cell Line: Human erythroleukemia (HEL) cell line (ATCC® TIB-180™), which harbors a constitutively active JAK2 V617F mutation, or another suitable cell line with a cytokine-inducible JAK-STAT pathway.

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cytokine: Recombinant human Erythropoietin (EPO) or Interleukin-3 (IL-3) if using a cytokine-dependent cell line.

-

Reagents for In-Cell Western:

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (37%)

-

Triton™ X-100

-

Blocking buffer (e.g., Odyssey® Blocking Buffer or equivalent)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694) antibody

-

Mouse anti-STAT5 antibody

-

-

Secondary antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG

-

IRDye® 680RD Goat anti-Mouse IgG

-

-

-

Equipment:

-

96-well black-walled, clear-bottom tissue culture plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence plate reader or imaging system (e.g., LI-COR® Odyssey® CLx)

-

Experimental Protocols

Cell Seeding and Treatment

-

Harvest and count the cells. Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

Cytokine Stimulation (for cytokine-dependent cell lines)

-

If using a cell line that requires cytokine stimulation (e.g., TF-1 cells), prepare the cytokine at a 2X concentration in complete culture medium.

-

Add 100 µL of the 2X cytokine solution to each well (except for the unstimulated control wells) and incubate for 30 minutes at 37°C. For HEL cells with constitutive activation, this step is omitted.

In-Cell Western Procedure

-

Fixation: Carefully remove the medium and add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the wells twice with 200 µL of PBS. Then, add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.

-

Blocking: Wash the wells twice with 200 µL of PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-pSTAT5 and anti-STAT5) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the wells five times with 200 µL of PBS containing 0.1% Tween® 20. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the wells five times with 200 µL of PBS containing 0.1% Tween 20.

-

Imaging: Remove the final wash and ensure the bottom of the plate is clean. Scan the plate using a fluorescence imaging system.

Data Analysis and Presentation

The fluorescence intensities for pSTAT5 (e.g., 800 nm channel) and total STAT5 (e.g., 700 nm channel) are measured. The ratio of pSTAT5 to total STAT5 is calculated for each well to normalize for cell number variability. The data is then plotted as the percentage of inhibition versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the pSTAT5/STAT5 ratio.

Quantitative Data Summary

| Compound | Target Cell Line | IC50 (nM) for pSTAT5 Inhibition |

| This compound | HEL (JAK2 V617F) | [Insert experimentally determined value] |

| This compound | TF-1 (IL-3 stimulated) | [Insert experimentally determined value] |

| Control Inhibitor (e.g., Ruxolitinib) | HEL (JAK2 V617F) | [Insert experimentally determined value] |

| Control Inhibitor (e.g., Ruxolitinib) | TF-1 (IL-3 stimulated) | [Insert experimentally determined value] |

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the cell-based assay to determine this compound potency.

Caption: Logical relationship illustrating the principle of the pSTAT5 inhibition assay.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

Determining the Dose-Response Curve of Jak-IN-18: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways initiated by cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Jak-IN-18 (also identified as R-348) is a potent and selective JAK inhibitor. Accurate determination of its dose-response curve is fundamental to understanding its potency and selectivity, crucial for preclinical and clinical development. This document provides detailed application notes and experimental protocols for establishing the dose-response curve of this compound in a cell-based assay.

Principle

The inhibitory activity of this compound is quantified by its ability to block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT pathway. In this protocol, a suitable cell line with a constitutively active JAK-STAT pathway is treated with a serial dilution of this compound. The concentration-dependent inhibition of STAT phosphorylation is then measured, typically by Western blot or an in-cell Western assay. The resulting data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a critical measure of the inhibitor's potency.

Data Presentation

The potency and selectivity of this compound are summarized by its IC50 values against the four members of the JAK family. While specific IC50 values for this compound (R-348) are not publicly available in comprehensive peer-reviewed literature, the following table provides a template for presenting such data, populated with typical values for other well-characterized JAK inhibitors for comparative purposes.[1][2][3]

| Kinase Target | This compound (R-348) IC50 (nM) | Tofacitinib IC50 (nM)[1] | Ruxolitinib IC50 (nM)[2] | Baricitinib IC50 (nM) |

| JAK1 | Data not available | 112 | 3.3 | 5.9 |

| JAK2 | Data not available | 20 | 2.8 | 5.7 |

| JAK3 | Data not available | 1 | >428 | >400 |

| TYK2 | Data not available | Data not available | Data not available | 53 |

Note: The IC50 values for Tofacitinib, Ruxolitinib, and Baricitinib are provided as a reference and were obtained from publicly available data. Researchers should determine the specific IC50 values for this compound experimentally.

Experimental Protocols

Materials and Reagents

Cell Culture:

-

Human Erythroleukemia (HEL) cells (ATCC® TIB-180™) or other suitable cell line with constitutive JAK/STAT activation.

-

RPMI-1640 Medium (with L-glutamine and sodium bicarbonate)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Inhibitor Preparation:

-

This compound (R-348) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Western Blotting:

-

RIPA Lysis and Extraction Buffer

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail 1 & 2

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (2X)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-STAT5

-

Mouse anti-β-actin

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Tris-Buffered Saline with Tween® 20 (TBST)

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence imaging system

Experimental Workflow

Detailed Methodologies

1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding: a. Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed HEL cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium. c. Allow cells to adhere and grow for 24 hours.

3. Treatment with this compound: a. Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 10 µM down to 0.1 nM, with a DMSO-only vehicle control. b. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. c. Incubate the cells for 2 to 4 hours at 37°C.

4. Cell Lysis and Protein Quantification: a. After incubation, wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cell lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

5. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add an equal volume of 2X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel. d. Perform SDS-PAGE to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. j. Wash the membrane again as in step 5h. k. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. l. To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT5 and a housekeeping protein like β-actin.

6. Data Analysis: a. Quantify the band intensities for phospho-STAT5 and total STAT5 using densitometry software. b. Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample. c. Plot the normalized phospho-STAT5 signal against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve. e. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal response.

Signaling Pathway Diagram

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of the JAK inhibitor, this compound. By following these detailed methodologies, researchers can accurately assess the potency of this compound and generate reliable data to support its further development. The provided diagrams and data presentation templates are intended to facilitate experimental design and reporting. As with any experimental protocol, optimization of specific conditions, such as cell density and incubation times, may be necessary to achieve optimal results.

References

Application Notes and Protocols for Jak-IN-18 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway is a primary route for signal transduction for a wide range of cytokines, interferons, and growth factors, making it essential for processes like immunity, cell growth, and differentiation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.

Jak-IN-18 is a potent inhibitor of the JAK family of enzymes. Like other JAK inhibitors, it functions by competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This action blocks the downstream signaling cascade that would otherwise lead to the transcription of target genes involved in the inflammatory and immune response. These application notes provide a detailed protocol for the use of this compound in a cell culture setting to study its effects on the JAK-STAT pathway.

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT signaling cascade is a rapid signal transduction pathway from the cell membrane to the nucleus. The process involves the following key steps:

-

Ligand Binding: A cytokine or growth factor binds to its specific receptor on the cell surface.

-

Receptor Dimerization & JAK Activation: This binding induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This compound inhibits the kinase activity of JAKs, interrupting the pathway at the crucial phosphorylation step and preventing the activation of STATs.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Quantitative Data

The potency of a JAK inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor is assessed by comparing its IC50 values across the different JAK isoforms.

Table 1: Illustrative IC50 Values for Various JAK Inhibitors

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | - |

| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | |

| Tofacitinib | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) | 1-2 µM (cellular assay) |

Note: Data for this compound is not publicly available and should be determined empirically. The values for other inhibitors are provided for context.

Table 2: Recommended Working Concentrations for this compound in Cell Culture

| Parameter | Recommended Range | Notes |

| Working Concentration | 0.1 - 10 µM | Optimal concentration is cell-type dependent and should be determined via a dose-response experiment. |

| Incubation Time | 1 - 48 hours | Dependent on the downstream assay. For signaling studies (p-STAT), shorter times (1-4h) are common. For cell fate studies (viability, apoptosis), longer times (24-48h) are typical. |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. The final DMSO concentration in the culture medium should be <0.1% to avoid solvent toxicity. |

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Caption: General experimental workflow for cell treatment with this compound.

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Carefully weigh out the required amount of this compound powder (MW: 522.55 g/mol ) in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example (for 1 mg to make 10 mM stock):

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.01 mol/L * 522.55 g/mol )) * 1,000,000 µL/L ≈ 191.4 µL

-

-

-

Solubilization: Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Adherent Cells with this compound

-